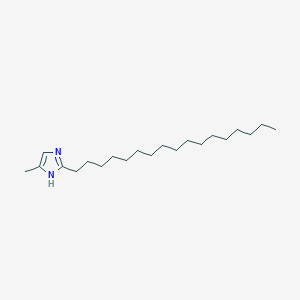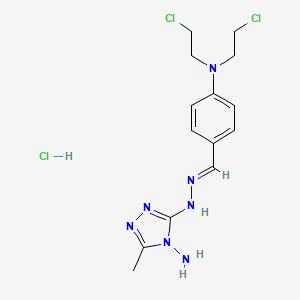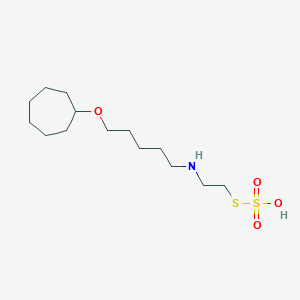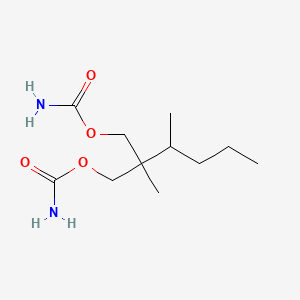
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Indole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the indole ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine as the reagent.
Hydrogenation: The compound undergoes hydrogenation to achieve the hexahydro form.
Formation of the Dihydrochloride Hydrate: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, followed by hydration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 3-Isopropyl-6,8a-dimethyl-1,2,4,5,8,8a-hexahydroazulene
Uniqueness
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate is unique due to its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
20904-12-5 |
|---|---|
Molekularformel |
C16H26Cl2N2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
3-(6,7,8,8a-tetrahydro-2H-benzo[cd]indol-1-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-17(2)10-5-11-18-12-14-8-3-6-13-7-4-9-15(18)16(13)14;;/h3,6,8,15H,4-5,7,9-12H2,1-2H3;2*1H |
InChI-Schlüssel |
CYOXEJJTXRBODX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1CC2=CC=CC3=C2C1CCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
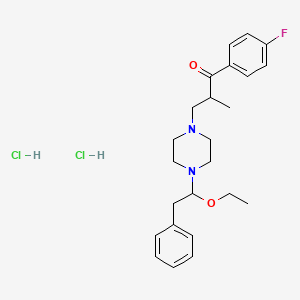
![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)
